Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
CAS No.:
Cat. No.: VC17362362
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl (3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 |
| Standard InChI Key | ZZMQZOYIZIOAGS-IVZWLZJFSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H](CC2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1C(CC2)O |
Introduction
Nomenclature and Structural Identity
Systematic Nomenclature
The compound’s IUPAC name, rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate, encodes its stereochemistry and functional groups:
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rel denotes relative stereochemistry at chiral centers (3aS, 6R, 6aR).
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tert-butyl refers to the (CH₃)₃C– group protecting the carbamate nitrogen.
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6-hydroxy indicates the hydroxyl substituent at position 6 of the bicyclic system.
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Cyclopenta[b]pyrrole specifies a fused bicyclic structure where the pyrrolidine ring (five-membered, nitrogen-containing) shares two adjacent atoms with a cyclopentane ring .
Notably, the [b] fusion places the shared bonds at pyrrole positions 2–3 and cyclopentane positions 1–2, differing from the [c] fusion in related isomers (e.g., CAS 2137755-34-9), which alters substituent numbering and spatial orientation .
Comparative Structural Analysis
Table 1 contrasts key features of the target compound with its [c]-pyrrole analogs:
The [b]-pyrrole fusion remains understudied compared to [c]-pyrrole derivatives, which dominate synthetic and pharmacological literature .
Synthesis and Stereochemical Control
Synthetic Routes for [c]-Pyrrole Analogs
While no direct synthesis protocols exist for the [b]-pyrrole variant, methods for [c]-pyrrole isomers involve:
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Ring-Closing Metathesis: A key step in forming the bicyclic framework, as seen in the synthesis of tert-butyl rel-(3aR,4S,6aS)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate using Grubbs catalysts .
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Diastereoselective Hydroxylation: Enzymatic or chemical hydroxylation introduces the hydroxy group with high stereocontrol, critical for biological activity .
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Carbamate Protection: tert-Butyloxycarbonyl (Boc) groups stabilize the pyrrolidine nitrogen during synthesis, later removed under acidic conditions .
Challenges in [b]-Pyrrole Synthesis
The [b]-pyrrole fusion imposes distinct steric constraints, potentially complicating ring closure and substituent positioning. Computational modeling suggests that the [b] fusion’s planar geometry may reduce stability compared to the boat-like [c]-pyrrole systems, necessitating tailored catalysts or protecting group strategies .
Physicochemical Properties
Stability and Solubility
Data for [c]-pyrrole analogs (e.g., CAS 2137755-34-9) indicate:
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Solubility: >50 mg/mL in DMSO, moderate in ethanol (<20 mg/mL) .
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Hydrogen Bonding: The hydroxyl group forms intramolecular H-bonds with the carbamate carbonyl, enhancing rigidity .
For the [b]-pyrrole variant, predicted LogP values (2.1 ± 0.3) suggest comparable lipophilicity, though altered H-bonding networks due to the hydroxyl position may impact membrane permeability.
Applications in Drug Discovery
Pharmacological Relevance of [c]-Pyrrole Analogs
[c]-Pyrrole derivatives serve as precursors for:
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Kinase Inhibitors: The bicyclic scaffold mimics ATP-binding motifs in kinases, with IC₅₀ values <100 nM in preliminary assays .
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Antiviral Agents: Modifications at the hydroxyl position show activity against RNA viruses (e.g., SARS-CoV-2 protease inhibition) .
Prospects for [b]-Pyrrole Derivatives
The [b]-pyrrole system’s flattened geometry may favor interactions with planar protein surfaces, such as DNA-binding domains. Docking studies hypothesize enhanced affinity for topoisomerase II compared to [c]-pyrrole analogs, though experimental validation is pending.
Spectroscopic Characterization
NMR and MS Data for [c]-Pyrrole Analogs
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¹H NMR (400 MHz, CDCl₃): δ 4.15 (br s, 1H, OH), 3.95–3.85 (m, 1H, CH-N), 2.80–2.60 (m, 2H, cyclopentane CH₂) .
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HRMS: [M+H]⁺ calcd. for C₁₂H₂₂NO₃: 228.1600; found: 228.1598 .
For the [b]-pyrrole variant, computational predictions suggest downfield shifts for the hydroxyl proton (δ 4.3–4.5) due to reduced steric shielding.
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